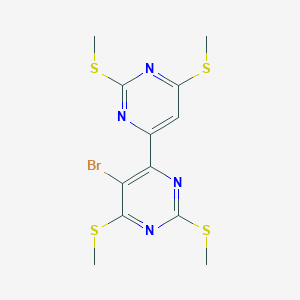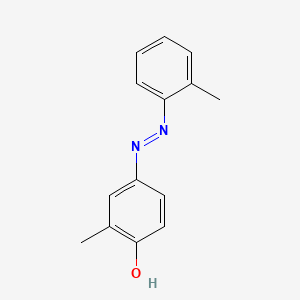
o-CRESOL, p-(o-TOLYLAZO)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-CRESOL, p-(o-TOLYLAZO)-: is an aromatic organic compound that belongs to the class of azo compounds. It is characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring at the ortho position and a tolylazo group (-N=N-C6H4-CH3) at the para position. This compound is known for its vibrant color and is commonly used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Diazotization and Coupling Reaction: The primary method for synthesizing o-CRESOL, p-(o-TOLYLAZO)- involves the diazotization of o-toluidine followed by coupling with o-cresol. The reaction typically occurs in an acidic medium, such as hydrochloric acid, at low temperatures to stabilize the diazonium salt.
Industrial Production Methods: Industrially, the synthesis is scaled up by optimizing the reaction conditions, such as temperature control, pH adjustment, and the use of efficient stirring mechanisms to ensure uniform mixing and reaction completion.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-CRESOL, p-(o-TOLYLAZO)- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium dithionite (Na2S2O4) and catalytic hydrogenation are used.
Substitution: Nitration typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of various dyes and pigments.
- Acts as an intermediate in organic synthesis for the preparation of complex molecules.
Biology:
- Studied for its potential antimicrobial properties.
- Used in biochemical assays to study enzyme interactions.
Medicine:
- Investigated for its potential use in drug development due to its unique chemical structure.
Industry:
- Widely used in the dye and pigment industry for coloring textiles, plastics, and other materials.
- Employed in the production of colorimetric sensors and indicators.
Wirkmechanismus
The mechanism by which o-CRESOL, p-(o-TOLYLAZO)- exerts its effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with cellular components. The hydroxyl group can participate in hydrogen bonding and electrophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
o-Cresol: An isomer with a hydroxyl group at the ortho position but without the azo group.
p-Cresol: An isomer with a hydroxyl group at the para position but without the azo group.
m-Cresol: An isomer with a hydroxyl group at the meta position.
Uniqueness:
- The presence of both the hydroxyl group and the tolylazo group in o-CRESOL, p-(o-TOLYLAZO)- makes it unique compared to its isomers. This combination imparts distinct chemical and physical properties, such as color and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
57598-00-2 |
|---|---|
Molekularformel |
C14H14N2O |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2-methyl-4-[(2-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C14H14N2O/c1-10-5-3-4-6-13(10)16-15-12-7-8-14(17)11(2)9-12/h3-9,17H,1-2H3 |
InChI-Schlüssel |
MFPXPIPAPXYRTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


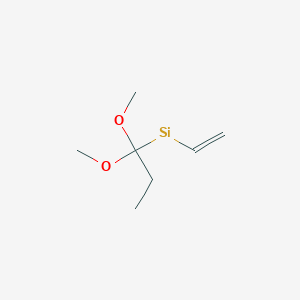
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)



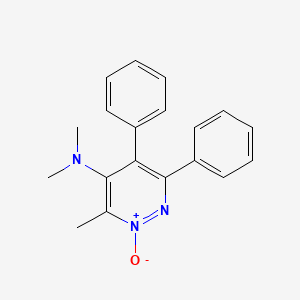


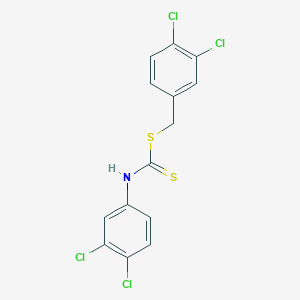
![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)

